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Compound of Interest

Compound Name: UMM-766

Cat. No.: B8545543

This technical guide provides an in-depth overview of the foundational research on UMM-766,
a novel nucleoside analog with significant antiviral properties. The document is intended for
researchers, scientists, and professionals in the field of drug development, offering detailed
insights into the compound's efficacy, mechanism of action, and the experimental protocols
used in its initial characterization.

Introduction

UMM-766, chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine, is a promising
antiviral candidate identified through a high-throughput screening of over 12,000 compounds
from the Merck proprietary sample collection.[1] It has demonstrated potent, broad-spectrum
activity against several members of the Orthopoxvirus genus, which includes viruses of
significant public health concern like the Mpox virus and the variola virus (the causative agent
of smallpox).[2][3][4] This document summarizes the pivotal in vitro and in vivo studies that
form the basis of our current understanding of UMM-766's antiviral effects.

Mechanism of Action

The precise mechanism of action of UMM-766 against orthopoxviruses is the subject of
ongoing investigation. However, its structural class as a nucleoside analog provides strong
indications of its function. Prior research on this compound showed it could decrease the
replication of Hepatitis C virus (HCV) RNA by acting as a chain terminator for the NS5B RNA-
dependent RNA polymerase.[1][5] It is hypothesized that UMM-766 acts similarly against
orthopoxviruses, likely by inhibiting the viral DNA-dependent RNA polymerase (DdRp), thereby
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disrupting the transcription of viral genes and halting replication.[5] The development of
countermeasures with distinct mechanisms of action is critical to prevent the emergence of
drug-resistant viral strains.[1]
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Figure 1: Proposed mechanism of action for UMM-766 against orthopoxviruses.

In Vitro Efficacy

UMM-766 was evaluated for its antiviral activity against multiple orthopoxviruses in different cell
lines. The compound exhibited potent inhibition of viral replication, as summarized by the 50%
effective concentration (EC50) values.

Table 1: In Vitro Antiviral Activity of UMM-766

Virus Cell Line ECso (UM) Selective Index (SI)
Vaccinia Virus
RAW264.7 <1 > 110
(VACV)
Vaccinia Virus (VACV)  MRC-5 <1 >10.9
Rabbitpox Virus
RAW264.7 <1 >3.7
(RPXV)
Cowpox Virus (CPXV)  RAW264.7 2.17 > 50.7
Cowpox Virus (CPXV)  MRC-5 8.09 >13.6

Data sourced from Microbiology Spectrum.[1]

The results indicate that UMM-766 is highly effective against VACV and RPXV, with EC50
values below 1 uM.[1] The antiviral activity was observed to be less pronounced in MRC-5 cells
compared to RAW264.7 cells.[1]

In Vivo Efficacy in a Murine Model

The protective effects of UMM-766 were assessed in a murine model of severe orthopoxvirus
infection using BALB/c mice.

Table 2: In Vivo Efficacy of UMM-766 against Vaccinia Virus
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Data sourced from Microbiology Spectrum and associated publications.[1][2][3]

Treatment with UMM-766 resulted in a dose-dependent increase in survival following a lethal
viral challenge.[2][6] Animals in the 10 mg/kg dosing group showed significantly reduced
lesions in the lungs and nasal cavity, and viral levels were markedly lower compared to the
vehicle control group.[2][3]

Experimental Protocols

The discovery and initial characterization of UMM-766 involved a high-content, image-based
phenotypic assay.

o Compound Library: Targeted compounds from the Merck proprietary sample collection were
provided as 10 mM DMSO solutions.[1][7] The library included compounds with mechanisms
known to target essential orthopoxvirus enzymes, such as polymerase and protease
inhibitors.[7]

e Cells and Viruses: Murine macrophage cells (RAW264.7) and human lung fibroblast cells
(MRC-5) were used. The Western Reserve strain of VACV, the Brighton Red Strain of CPXV,
and the Utrecht strain of RPXV were utilized for the infection assays.[7]
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e Assay Protocol: An image-based assay was developed in a 384-well format.[7] Optimal
conditions for cell number, multiplicity of infection (MOI), and infection duration were
established to ensure greater than 60% of cells were infected with a Z-factor > 0.5.[7] After
infection and compound treatment, cells were subjected to immunofluorescence staining to
detect viral antigens. Automated image analysis was used to enumerate the antigen-
expressing cells to quantify viral inhibition.[7]
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Figure 2: Workflow for the in vitro high-throughput screening of UMM-766.

All animal experiments were approved by the USAMRIID Institutional Animal Care and Use
Committee (IACUC).[1]

o Animal Model: BALB/c mice (7-week-old or 10-11 week-old) were used for the efficacy
studies.[1] The use of older mice was found to reduce the level of cachexia.[1]

 Virus Challenge: Mice were anesthetized with isoflurane and exposed to an intranasal
challenge with a target dose of 5.5 x 10> Plagque Forming Units (PFU) of VACV on Day 0.[1]

[3]

o Drug Administration: Starting on Day 1 post-exposure, animals were administered 1, 3, or 10
mg/kg of UMM-766 or a vehicle control via oral gavage.[1][3] The treatment continued daily
for 7 days.[1]

e Monitoring and Endpoints: Animals were monitored for 21 days for weight changes, signs of
disease, and survival.[1][3] A subset of animals was euthanized on Day 6 for pathology
studies, including histopathology and immunohistochemistry (IHC) to assess tissue damage
and viral protein presence.[1]

Conclusion

The foundational studies on UMM-766 establish it as a potent, orally bioavailable inhibitor of
orthopoxviruses.[1][2] Its efficacy in both in vitro and in vivo models underscores its potential as
a medical countermeasure for diseases like Mpox.[3][4] Future research will likely focus on
elucidating the specific molecular interactions with the viral polymerase and further evaluating
its safety and efficacy profile in advanced preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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